molecular formula C18H16O3 B187446 1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone CAS No. 309935-98-6

1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone

Cat. No.: B187446
CAS No.: 309935-98-6
M. Wt: 280.3 g/mol
InChI Key: FCROKKATVXFIHH-UHFFFAOYSA-N
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Description

1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a benzyloxy group, a methyl group, and an ethanone moiety attached to the benzofuran core.

Preparation Methods

The synthesis of 1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone typically involves several steps:

Industrial production methods may involve optimization of these reactions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone undergoes various chemical reactions:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, temperature control, and inert atmosphere to prevent unwanted side reactions.

Scientific Research Applications

1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group may enhance binding affinity to specific sites, while the ethanone moiety can participate in hydrogen bonding or other interactions that modulate biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone can be compared with other benzofuran derivatives:

Properties

IUPAC Name

1-(2-methyl-5-phenylmethoxy-1-benzofuran-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O3/c1-12(19)18-13(2)21-17-9-8-15(10-16(17)18)20-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCROKKATVXFIHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357757
Record name 1-[5-(benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309935-98-6
Record name 1-[5-(benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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